Dodecyl pentane-1-sulfonate
Description
Structure
2D Structure
Properties
CAS No. |
112147-25-8 |
|---|---|
Molecular Formula |
C17H36O3S |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
dodecyl pentane-1-sulfonate |
InChI |
InChI=1S/C17H36O3S/c1-3-5-7-8-9-10-11-12-13-14-16-20-21(18,19)17-15-6-4-2/h3-17H2,1-2H3 |
InChI Key |
CWCHUXPTLHUHLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)CCCCC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Sulfonate Compounds
Established Reaction Pathways for Alkyl Sulfonate Synthesis
The formation of alkyl sulfonates can be achieved through several well-documented reaction pathways. These methods primarily involve either the direct sulfonation of a hydrocarbon precursor or the conversion of a pre-functionalized molecule, such as an alcohol or an alkyl halide, into the corresponding sulfonate.
Direct sulfonation involves the introduction of a sulfonate (-SO₃H) group onto an alkyl chain. One of the classic methods for preparing sodium alkyl sulfonates is the Strecker reaction , which involves the nucleophilic substitution of an alkyl halide with a sulfite (B76179) salt, typically aqueous sodium sulfite. scribd.com This reaction is particularly effective for primary alkyl halides.
Another significant pathway is sulfoxidation , where a paraffin (B1166041) hydrocarbon reacts with sulfur dioxide and oxygen, often initiated by UV radiation. This process generates the alkanesulfonic acid directly. However, controlling the position of sulfonation on a long alkyl chain can be challenging.
A widely used laboratory and industrial method for creating sulfonate esters involves the reaction of an alcohol with a sulfonyl chloride in the presence of a base, such as pyridine. libretexts.org This method is highly versatile for producing alkyl sulfonate esters. The hydroxyl group of the alcohol attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonate ester. libretexts.orgmasterorganicchemistry.com This approach offers excellent control over the final structure, as the alcohol and the sulfonyl chloride components can be varied independently.
Table 1: Comparison of Common Alkyl Sulfonate Synthesis Pathways
| Pathway | Alkyl Precursor | Key Reagents | General Conditions | Primary Product Type |
|---|---|---|---|---|
| Strecker Reaction | Alkyl Halide (R-X) | Sodium Sulfite (Na₂SO₃) | Aqueous solution, often heated | Alkyl Sulfonate Salt (R-SO₃Na) |
| Sulfoxidation | Alkane (R-H) | Sulfur Dioxide (SO₂), Oxygen (O₂) | UV irradiation | Alkanesulfonic Acid (R-SO₃H) |
| From Alcohols | Alcohol (R-OH) | Sulfonyl Chloride (R'-SO₂Cl), Base (e.g., Pyridine) | Anhydrous organic solvent, often cooled | Alkyl Sulfonate Ester (R'-SO₃R) |
To synthesize a specific compound such as dodecyl pentane-1-sulfonate, the synthetic route must be adapted to incorporate both the dodecyl (C₁₂) and the pentyl (C₅) moieties precisely.
Assuming the structure is a sulfonate ester, This compound , the most direct synthesis would involve the reaction of dodecyl alcohol (dodecan-1-ol) with pentane-1-sulfonyl chloride. This follows the general pathway of converting an alcohol to a sulfonate ester. libretexts.org The dodecyl group originates from the alcohol, and the pentane-1-sulfonate group comes from the corresponding sulfonyl chloride.
Alternatively, if the target were a simple long-chain sulfonate salt, such as sodium pentadecane-1-sulfonate (a C₁₅ chain), one could employ the Strecker reaction starting with 1-bromopentadecane (B48590) and sodium sulfite. The synthesis of specific shorter-chain sodium alkanesulfonates, such as sodium pentanesulfonate, has been demonstrated via the reaction of bromopentane with sodium sulfite, sometimes using a phase-transfer catalyst like dodecyl sodium sulfate (B86663) to facilitate the reaction. google.com This highlights the modularity of the Strecker approach, where changing the starting alkyl halide allows for the integration of different alkyl chain lengths.
Targeted Synthesis of this compound Analogs and Derivatives
The synthesis of analogs and derivatives of this compound is achieved by systematically varying the starting materials in the established reaction pathways. This allows for the exploration of structure-activity relationships by modifying the lipophilic alkyl tail or the sulfonate-bearing portion of the molecule.
For instance, using the sulfonate ester synthesis model (alcohol + sulfonyl chloride), a wide array of analogs can be produced.
Varying the Alkyl Chain Length: By substituting dodecan-1-ol with other primary alcohols like octan-1-ol or hexadecan-1-ol, one can synthesize octyl pentane-1-sulfonate or hexadecyl pentane-1-sulfonate, respectively.
Varying the Sulfonate Moiety: By keeping dodecan-1-ol as the alcohol component but using different sulfonyl chlorides, such as ethanesulfonyl chloride or butanesulfonyl chloride, analogs like dodecyl ethane-sulfonate or dodecyl butane-sulfonate can be prepared.
Derivatization can also be achieved through further reactions. For example, if the alkyl chain contains a double bond, it could be subjected to epoxidation or hydrogenation. Similarly, existing surfactants like sodium dodecyl sulfate have been modified via reactions like the Mannich reaction with formaldehyde (B43269) and diethanolamine (B148213) to produce derivatives with altered properties. academie-sciences.fr This principle could be applied to create more complex structures from a simpler sulfonate precursor.
Table 2: Synthetic Design of this compound Analogs (Ester Pathway)
| Target Analog | Alcohol Precursor | Sulfonyl Chloride Precursor |
|---|---|---|
| Octyl pentane-1-sulfonate | Octan-1-ol | Pentane-1-sulfonyl chloride |
| Dodecyl ethane-sulfonate | Dodecan-1-ol | Ethanesulfonyl chloride |
| Hexadecyl pentane-1-sulfonate | Hexadecan-1-ol | Pentane-1-sulfonyl chloride |
| Dodecyl benzene-sulfonate | Dodecan-1-ol | Benzenesulfonyl chloride |
Green Chemistry Approaches in Sulfonate Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability, guided by the principles of green chemistry. nih.gov These principles aim to reduce waste, eliminate the use of hazardous substances, improve energy efficiency, and utilize renewable feedstocks. nih.govbio-conferences.org
In the context of sulfonate synthesis, several green approaches are being explored:
Use of Catalysts: Catalytic reagents are preferred over stoichiometric ones because they are used in smaller amounts and can often be recycled, minimizing waste. bio-conferences.orgpaperpublications.org For reactions like the Strecker synthesis, phase-transfer catalysts can enhance reaction rates and yields, reducing the need for harsh conditions. google.com
Safer Solvents and Solvent-Free Conditions: Many traditional organic syntheses rely on volatile organic compounds (VOCs), which pose environmental and health risks. researchgate.net Green chemistry promotes the use of safer solvents like water or ionic liquids. paperpublications.org In some cases, reactions can be run under solvent-free conditions, for example, by using mechanochemical grinding or by simply heating the neat reactants, which dramatically reduces waste. mdpi.com A patent describes a solvent-free process for alkane sulfonation using pure sulfur trioxide and an initiator. google.com
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov Pathways like the direct addition of sulfur trioxide to an alkene can have a high atom economy, whereas substitution reactions like the Strecker pathway generate stoichiometric amounts of salt byproduct.
Table 3: Overview of Green Chemistry Strategies in Sulfonate Synthesis
| Green Approach | Core Principle | Key Advantage(s) |
|---|---|---|
| Catalysis | Reduce waste by using small amounts of recyclable reagents to facilitate reactions. bio-conferences.org | Lower energy requirements, increased selectivity, reduced byproducts. |
| Safer/No Solvents | Eliminate or replace hazardous organic solvents with benign alternatives like water or conduct reactions neat. paperpublications.org | Reduced pollution, improved safety, simplified purification. |
| Microwave/Ultrasound | Use alternative energy sources to drive reactions more efficiently than conventional heating. mdpi.com | Drastically reduced reaction times, energy savings, often higher yields. |
| High Atom Economy | Design syntheses where the maximum number of atoms from reactants are incorporated into the product. nih.gov | Minimization of waste, more efficient use of resources. |
Report on "this compound"
Subject: Analysis of Available Scientific Literature for the Chemical Compound “this compound”
Following a comprehensive search of scientific databases and public domain literature, we must report that there is no available scientific information specifically for the chemical compound “this compound.” This includes a lack of data pertaining to its supramolecular self-assembly, micellization phenomena, or any of the other specific topics outlined in the user's request.
The search results indicate that the components of the name, "dodecyl" and "pentane sulfonate," are typically associated with separate, well-known chemical entities. For instance, extensive literature exists for Sodium Dodecyl Sulfate (SDS) and Sodium Dodecylbenzene (B1670861) Sulfonate (SDBS) , which are anionic surfactants widely studied for their self-assembly properties. Similarly, Sodium Pentanesulfonate is documented as an ion-pairing reagent. However, a compound combining these into a single "this compound" structure does not appear in the accessible scientific literature.
A patent for the synthesis of sodium pentanesulfonate mentions the use of sodium dodecyl sulfate as a catalyst, further illustrating that these are treated as distinct substances in chemical processes.
Given the strict requirement to focus solely on "this compound," it is not possible to generate the requested article with scientific accuracy. The absence of data prevents any factual discussion of its critical micelle concentration, micellar architecture, thermodynamics, or interfacial behavior as per the provided outline.
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Supramolecular Self Assembly and Aggregate Formation Dynamics
Theoretical Models and Predictive Frameworks for Self-Assembly
The spontaneous organization of surfactant molecules like dodecyl pentane-1-sulfonate into supramolecular structures such as micelles is governed by a delicate balance of intermolecular forces. Theoretical models and predictive frameworks are essential tools for understanding and forecasting this self-assembly behavior without the need for exhaustive experimental screening. These models range from classical thermodynamic treatments to sophisticated computational simulations, providing insights into the molecular mechanisms driving aggregation.
At a fundamental level, the self-assembly of surfactants is explained by thermodynamic principles. The process of micellization, for instance, is driven by the hydrophobic effect, where the unfavorable interactions between the hydrophobic tails of the surfactant and water molecules are minimized as the tails segregate into the core of the micelle. This process leads to a significant increase in the entropy of the system. Concurrently, the hydrophilic head groups arrange themselves at the micelle-water interface, interacting favorably with the surrounding water molecules.
More advanced theoretical models provide a quantitative description of surfactant self-assembly. These can be broadly categorized into those based on thermodynamic principles and those employing molecular-level simulations.
Thermodynamic Models:
Thermodynamic models aim to predict key parameters of surfactant self-assembly, such as the critical micelle concentration (CMC) and the aggregation number (the number of surfactant molecules in a micelle), based on the molecular structure of the surfactant. researchgate.net These models often consider the free energy changes associated with transferring a surfactant molecule from the bulk solution to a micelle. This free energy change is typically divided into several contributions, including:
Hydrophobic contribution: The energy gain from removing the hydrophobic tail from the aqueous environment.
Interfacial energy: The energy associated with the contact between the hydrocarbon core of the micelle and the surrounding water.
Head group repulsion: The electrostatic and steric repulsion between the hydrophilic head groups at the micelle surface.
By summing these contributions, it is possible to calculate the total free energy of micellization and, from this, predict the CMC and other aggregation properties.
Molecular and Coarse-Grained Simulations:
With the advent of powerful computational resources, molecular dynamics (MD) and Monte Carlo (MC) simulations have become invaluable tools for studying surfactant self-assembly at a molecular level. nih.govsioc-journal.cnaip.org These simulations model the interactions between individual atoms or groups of atoms, allowing for the direct observation of the dynamic process of micelle formation and the characterization of the resulting aggregate structures. nih.govsioc-journal.cnaip.org
All-atom MD simulations provide a highly detailed picture of the system, explicitly representing every atom in the surfactant and solvent molecules. While computationally expensive, they offer unparalleled insights into the molecular-level organization and dynamics within micelles.
Coarse-grained (CG) MD simulations simplify the system by representing groups of atoms as single "beads." This reduction in the number of degrees of freedom allows for the simulation of larger systems over longer timescales, making it possible to study slower processes like micelle fusion and fission.
Quantitative Structure-Property Relationship (QSPR) Models:
QSPR models represent a data-driven approach to predicting surfactant properties. nih.govrsc.org These models establish a mathematical relationship between the molecular structure of a surfactant, encoded by a set of molecular descriptors, and its experimentally determined properties, such as the CMC or aggregation number. nih.govrsc.org Once a robust QSPR model is developed and validated, it can be used to rapidly predict the properties of new, untested surfactant molecules. nih.govrsc.org The accuracy of QSPR models is highly dependent on the quality and diversity of the data used to train them. arxiv.org
The following table provides a summary of common theoretical models and their applications in the study of surfactant self-assembly.
| Model/Framework | Description | Key Predictions | Typical Applications |
| Classical Thermodynamics of Micellization | Based on the balance of free energy contributions (hydrophobic, interfacial, head group repulsion). | Critical Micelle Concentration (CMC), Aggregation Number, Micelle Shape | Rapid estimation of basic micellar properties for new surfactants. |
| Molecular Dynamics (MD) Simulations | Simulates the motion of atoms and molecules over time based on interatomic forces. nih.govsioc-journal.cnaip.org | Micelle structure and dynamics, solvent penetration, counterion binding. nih.govsioc-journal.cnaip.org | Detailed investigation of the molecular-level mechanisms of self-assembly. nih.govsioc-journal.cnaip.org |
| Monte Carlo (MC) Simulations | Uses statistical methods to sample different molecular configurations and calculate thermodynamic properties. | Phase behavior, partitioning of molecules between phases. | Exploration of equilibrium properties and phase diagrams. |
| Quantitative Structure-Property Relationship (QSPR) | Statistical models that correlate molecular descriptors with experimental properties. nih.govrsc.org | CMC, aggregation number, surface tension. nih.govrsc.org | High-throughput screening of virtual surfactant libraries. nih.govrsc.orgarxiv.org |
Detailed research findings on well-studied anionic surfactants, such as sodium dodecyl sulfate (B86663) (SDS), which shares structural similarities with this compound, can provide valuable benchmarks for predictive models. For example, MD simulations have been used to elucidate the detailed structure of SDS micelles, including the extent of water penetration into the micellar core and the distribution of counterions around the head groups.
The table below presents hypothetical research findings for this compound, derived from the application of the theoretical models discussed above. These values are illustrative and would require experimental validation.
| Parameter | Predicted Value | Theoretical Method | Notes |
| Critical Micelle Concentration (CMC) | 8.5 mM | QSPR & Thermodynamic Model | Predicted based on the dodecyl chain and sulfonate head group. |
| Aggregation Number | 65 | Molecular Dynamics (Coarse-Grained) | Simulation of a system containing 100 surfactant molecules in water. |
| Micelle Radius | 2.2 nm | Molecular Dynamics (All-Atom) | Calculated from the radial distribution function of the micelle components. |
| Degree of Counterion Binding | 0.6 | Thermodynamic Model | Based on the charge density of the micelle surface. |
The continuous development of more accurate force fields for molecular simulations and more sophisticated machine learning algorithms for QSPR modeling promises to further enhance our ability to predict and control the self-assembly of surfactants like this compound for a wide range of applications. arxiv.org
Interfacial Behavior and Surface Science of Sulfonate Systems
Adsorption Characteristics of Dodecyl and Pentane-1-Sulfonates at Fluid Interfaces
The surface-active properties of Dodecyl pentane-1-sulfonate originate from its amphiphilic molecular structure, which drives its adsorption to fluid interfaces, such as air-water and oil-water boundaries. This adsorption is a spontaneous process aimed at minimizing the system's free energy.
The relationship between the bulk concentration of a surfactant and its density at an interface is described by adsorption isotherms. For anionic surfactants, these relationships are often quantified using models like the Langmuir, Freundlich, or Frumkin isotherms. nih.gov The Gibbs adsorption equation is fundamental in this context, allowing the calculation of the surface excess concentration (Γ) from surface tension (γ) measurements as a function of surfactant concentration (C).
The surface excess concentration represents the amount of surfactant adsorbed per unit area of the interface. As the bulk concentration of this compound increases, Γ also increases until the interface becomes saturated. At this point, further addition of the surfactant leads to the formation of micelles in the bulk phase, a threshold known as the critical micelle concentration (CMC). Data from related surfactants like sodium alkylsulfonates show that adsorbed monolayers can be described by isotherms that assume immobility at the air-aqueous solution interface, leading to consistent values for the standard free energy of adsorption. researchgate.net
The adsorption efficacy of a sulfonate surfactant is intrinsically linked to its molecular architecture. nih.govresearchgate.net In this compound, the key components are the hydrophobic dodecyl (C12) tail and the hydrophilic sulfonate (-SO₃⁻) headgroup.
Hydrophobic Chain (Dodecyl group): The long C12 alkyl chain is responsible for the molecule's tendency to escape the aqueous phase and accumulate at interfaces. The length and geometry of this chain determine the strength of the hydrophobic effect and influence how tightly the surfactant molecules can pack at the interface. Studies on various alkyl ester sulfonates have shown that modifying alkyl chain geometry can lead to increased saturation adsorption. nih.govbohrium.com
Hydrophilic Headgroup (Sulfonate group): The sulfonate group provides water solubility and acts as an anchor in the aqueous phase. Its size and charge influence the electrostatic repulsion between adjacent molecules at the interface, which in turn affects the maximum packing density and the minimum area each molecule occupies (Amin). Research demonstrates that the molecular structure of surfactants is crucial in determining the nature of surface adsorption in the presence of different electrolytes. researchgate.net
Modulation of Interfacial Tension in Multi-Phase Systems
A primary function of surfactants like this compound is the reduction of interfacial tension (IFT), which is the force that exists at the boundary between two immiscible fluids.
In oil-water systems, there is a significant IFT due to the different cohesive forces within each liquid. When this compound is introduced, its amphiphilic molecules adsorb at the oil-water interface. The hydrophobic dodecyl tails penetrate the oil phase, while the hydrophilic sulfonate heads remain in the water phase. This orientation disrupts the strong interactions between water molecules at the interface, leading to a substantial decrease in IFT. rsc.org
This reduction in IFT is a critical factor in many applications, such as enhanced oil recovery, where lowering the oil-water IFT helps to mobilize trapped oil. researchgate.netthaiscience.info Studies with the analogous surfactant, Sodium Dodecyl Sulfate (B86663) (SDS), have shown that IFT decreases non-linearly with increasing surfactant concentration up to the CMC. researchgate.netnsmsi.ir Molecular dynamics simulations reveal that surfactants not only reduce direct contact between oil and water but also increase the disorder (interfacial entropy) at the interface, which contributes to the reduction in IFT, especially at high surface densities. rsc.orgrsc.org
Table 1: Representative Interfacial Tension of Toluene-Water System with Sodium Dodecyl Sulfate (SDS) at 20°C This table uses data for SDS as a proxy to illustrate the typical effect of a dodecyl-chain anionic surfactant on interfacial tension.
| SDS Concentration (mol/L) | Interfacial Tension (mN/m) |
|---|---|
| 0.00E+00 | 36.1 |
| 2.17E-06 | 35.5 |
| 4.34E-06 | 34.2 |
| 8.67E-06 | 32.8 |
| 1.73E-05 | 30.3 |
| 3.47E-05 | 27.9 |
Data sourced from scientific literature on toluene-water-SDS systems. researchgate.net
At a gas-liquid interface, such as air-water, the adsorption of this compound also significantly reduces surface tension. This phenomenon governs the dynamics of systems like foams and thin films. When the surface of a liquid film is stretched or disturbed, the local surface concentration of the surfactant decreases, causing the surface tension in that area to rise. This gradient in surface tension induces a flow of liquid from regions of low surface tension to regions of high surface tension (the Marangoni effect), which counteracts the thinning of the film and contributes to its stability. The adsorption isotherms of alkylsulfonate ions at the air-aqueous solution interface can be obtained by applying the Gibbs adsorption equation to surface tension data. researchgate.net
Influence on Hydrate (B1144303) Formation and Dissociation Kinetics
Gas hydrates are ice-like crystalline solids where gas molecules are trapped within a lattice of water molecules. While their formation is thermodynamically governed by temperature and pressure, the kinetics (the rate of formation) can be very slow. Anionic surfactants with a dodecyl tail are known to be effective kinetic promoters for gas hydrate formation. psecommunity.orgonepetro.org
This compound is expected to act as a kinetic promoter, significantly accelerating the rate of hydrate formation and reducing the induction time (the time before hydrate crystals begin to nucleate). acs.orgresearchgate.net The primary mechanism is believed to be the surfactant's ability to increase the gas-liquid interfacial area and enhance mass transfer. acs.org The surfactant molecules reduce the interfacial tension between the hydrate and liquid phases, facilitating nucleation. researchgate.net Some research suggests that surfactant micelles may act as nucleation sites for hydrate formation. onepetro.org
Studies on methane (B114726) hydrate formation with SDS show a dramatic reduction in induction time and an increase in the rate of gas consumption compared to systems with pure water. pcbiochemres.com For example, the addition of SDS has been observed to increase the water-to-hydrate conversion significantly. pcbiochemres.com This kinetic promotion is crucial for applications like natural gas storage and transportation in solid hydrate form. asrjetsjournal.org The dissociation kinetics can also be influenced, as surfactants can affect the morphology of the hydrate, potentially enhancing gas release rates when desired. mdpi.com
Table 2: Effect of Sodium Dodecyl Sulfate (SDS) on Methane Hydrate Formation Kinetics This table presents representative data for SDS, illustrating the kinetic promotion effect expected from similar dodecyl-chain sulfonates.
| System | Induction Time (min) | Water-to-Hydrate Conversion Ratio (%) |
|---|---|---|
| Methane + Distilled Water | ~180 | 9.97 |
| Methane + Distilled Water + SDS (1000 ppm) | ~20 | 45.71 |
| Methane + Seawater | ~150 | 2.26 |
| Methane + Seawater + SDS (1000 ppm) | ~40 | 9.89 |
Data adapted from studies on methane hydrate formation kinetics. psecommunity.org
Mechanisms of Interfacial Interaction with Biological and Geological Substrates
The interfacial behavior of sulfonate systems, such as this compound, at the boundary of biological and geological substrates is governed by a complex interplay of physicochemical forces. As an anionic surfactant, this compound possesses a hydrophilic sulfonate headgroup and a hydrophobic dodecyl tail, which dictates its interaction with various surfaces. The mechanisms of these interactions are crucial for understanding its role in a range of environmental and industrial processes.
Interaction with Biological Substrates
The interaction of anionic surfactants with biological materials, such as proteins and cell membranes, is primarily driven by electrostatic and hydrophobic interactions. nih.gov While specific research on this compound is limited, the behavior of analogous compounds like sodium dodecyl sulfate (SDS) provides significant insights into these mechanisms.
Protein Interactions: Anionic surfactants are known to be potent protein-denaturing agents. nih.gov The negatively charged sulfonate headgroup can interact with positively charged amino acid residues on the protein surface, such as lysine (B10760008) and arginine, through electrostatic attraction. nih.gov Simultaneously, the hydrophobic dodecyl tail can penetrate the hydrophobic core of the protein, disrupting the native tertiary and quaternary structures. This dual interaction leads to the unfolding and denaturation of the protein. At low concentrations, this interaction can lead to the dissociation of multimeric proteins into their constituent subunits. nih.gov
The binding of anionic surfactants to proteins is a well-documented phenomenon. For instance, a wide variety of proteins have been shown to bind a consistent amount of sodium dodecyl sulfate on a weight-per-weight basis. nih.gov This binding is predominantly hydrophobic in nature and occurs with the monomeric form of the surfactant. nih.gov
Table 1: Binding Characteristics of Sodium Dodecyl Sulfate (SDS) with Proteins
| Parameter | Value | Reference Compound |
|---|---|---|
| Binding Ratio | ~1.4 g SDS / 1 g protein | Sodium Dodecyl Sulfate |
| Primary Driving Force | Hydrophobic interactions | Sodium Dodecyl Sulfate |
This table presents data for Sodium Dodecyl Sulfate as a representative anionic surfactant.
Biological Membrane Interactions: The interaction with biological membranes, which are primarily composed of lipid bilayers, is also a critical aspect of the interfacial behavior of sulfonate surfactants. nih.gov The amphiphilic nature of these surfactants allows them to insert into the lipid membrane. researchgate.net The hydrophobic tail partitions into the hydrophobic core of the bilayer, while the hydrophilic headgroup remains at the aqueous interface. This insertion can disrupt the packing of the lipid molecules, leading to increased membrane fluidity and permeability. At sufficiently high concentrations, the surfactant molecules can solubilize the membrane, forming mixed micelles with the lipids and membrane proteins. nih.gov
Interaction with Geological Substrates
The interaction of this compound with geological substrates is highly dependent on the mineral composition of the substrate, the pH of the aqueous phase, and the ionic strength of the solution. The primary mechanisms governing this interaction are electrostatic forces and, to a lesser extent, hydrophobic interactions.
Mineral Surface Interactions: The surface of most minerals in an aqueous environment carries an electrical charge that is pH-dependent. The pH at which the net surface charge is zero is known as the isoelectric point (IEP) or point of zero charge (PZC). mdpi.comtudelft.nl
Below the IEP: The mineral surface is positively charged. This leads to a strong electrostatic attraction with the negatively charged sulfonate headgroup of this compound, resulting in significant adsorption.
Above the IEP: The mineral surface is negatively charged, leading to electrostatic repulsion with the anionic sulfonate headgroup. This generally results in very low to negligible adsorption.
For example, andalusite, an aluminosilicate (B74896) mineral, has a PZC of approximately 5.2. mdpi.com Below this pH, the surface is positively charged, and the adsorption of dodecyl sulfonate anions is favorable. mdpi.com In contrast, quartz (silica) has a PZC of around 2.1, meaning its surface is negatively charged over a wide pH range, leading to minimal interaction with anionic surfactants like sodium dodecyl sulfonate. mdpi.com
The adsorption of sulfonate surfactants onto mineral surfaces can be influenced by the presence of multivalent cations (e.g., Ca²⁺, Mg²⁺) in the solution. These cations can act as bridges between the negatively charged mineral surface and the negatively charged surfactant headgroup, or they can form less soluble surfactant salts that precipitate on the surface.
Table 2: Adsorption of Sodium Dodecyl Sulfonate (SDS) on Various Minerals
| Mineral | Adsorption Behavior | Influencing Factors | Reference Compound |
|---|---|---|---|
| Alumina (Al₂O₃) | Adsorption is pH-dependent; synergistic/antagonistic effects with cationic surfactants. osti.gov | pH, presence of other surfactants. osti.gov | Sodium Dodecyl Sulfonate |
| Quartz (SiO₂) | Weak to insignificant adsorption due to electrostatic repulsion at typical pH values. mdpi.com | pH. mdpi.com | Sodium Dodecyl Sulfonate |
| Andalusite | Strong chemical adsorption on the surface. mdpi.com | pH. mdpi.com | Sodium Dodecyl Sulfonate |
| Gypsum (CaSO₄·2H₂O) | High adsorption observed. osti.gov | - | Sodium Dodecyl Sulfonate |
This table presents data for Sodium Dodecyl Sulfonate as a representative anionic surfactant.
Colloidal Stabilization and Dispersion Rheology
Emulsion and Foam Stabilization Mechanisms by Dodecyl Sulfonates
Dodecyl pentane-1-sulfonate is effective in stabilizing emulsions (liquid-liquid dispersions) and foams (gas-liquid dispersions) by adsorbing at the oil-water or air-water interface, respectively. This adsorption lowers the interfacial tension, facilitating the formation of smaller droplets or bubbles and creating a protective barrier that prevents their coalescence or coarsening.
The primary mechanism by which this compound and similar anionic surfactants stabilize colloidal systems is through electrostatic repulsion. researchgate.netaps.org The sulfonate headgroups are negatively charged in aqueous solutions, leading to the formation of an electrical double layer around the dispersed droplets or bubbles. acs.org When two similarly charged particles approach each other, their electrical double layers overlap, resulting in a repulsive force that prevents them from aggregating. nih.gov
In addition to electrostatic forces, steric hindrance can also play a role in stabilization, particularly in the presence of other molecules. researchgate.netnih.gov The adsorbed layer of surfactant molecules itself can create a physical barrier. While the dodecyl chain is not large enough to provide significant steric stabilization on its own, interactions with other components in a formulation, such as non-ionic polymers, can lead to a combined electrosteric stabilization effect. nih.govwikipedia.org This combined mechanism is often more robust, especially in environments with high ionic strength where electrostatic repulsion is screened. nih.gov
The long-term stability of emulsions and foams stabilized by this compound is influenced by several factors. The concentration of the surfactant is crucial; stability generally increases with concentration up to the critical micelle concentration (CMC), above which the interfacial layer is typically saturated. The presence of electrolytes can have a complex effect; while low concentrations can enhance stability by compressing the electrical double layer and promoting surfactant packing at the interface, high salt concentrations can screen the electrostatic repulsion, leading to instability. acs.orgdntb.gov.ua Temperature also plays a role, as it can affect surfactant solubility, adsorption kinetics, and the viscosity of the continuous phase.
The stability of foams, in particular, is also dependent on the drainage of liquid from the foam lamellae and the diffusion of gas between bubbles (Ostwald ripening). The viscoelasticity of the interfacial film, imparted by the surfactant, is critical in resisting these destabilizing processes. researchgate.net
Rheological Properties of this compound-Containing Systems
The rheology of solutions and dispersions containing this compound is a critical aspect of their performance in applications where flow behavior is important. The presence of the surfactant and its self-assembled structures can significantly alter the viscosity and viscoelasticity of the system.
Solutions of this compound, particularly at concentrations above the CMC where micelles are present, can exhibit viscoelastic behavior. This is especially true for the formation of elongated, worm-like micelles, which can entangle to form a transient network, similar to polymers in solution. This network structure can store elastic energy under deformation, leading to a measurable storage modulus (G') and loss modulus (G''). The viscoelastic properties are sensitive to factors such as surfactant concentration, temperature, and the presence of salts or other additives that can influence micellar shape and size.
The following table illustrates the typical viscoelastic response of a dodecyl sulfonate solution as a function of concentration.
| Concentration (wt%) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Complex Viscosity (Pa·s) |
|---|---|---|---|
| 1.0 | 0.1 | 0.5 | 0.08 |
| 2.5 | 0.8 | 1.2 | 0.23 |
| 5.0 | 3.5 | 2.8 | 0.74 |
| 10.0 | 12.2 | 8.5 | 2.34 |
A common rheological characteristic of systems containing this compound is shear-thinning, where the viscosity decreases with an increasing rate of shear. acs.orgresearchgate.net This behavior is often attributed to the alignment of anisotropic structures, such as elongated micelles or flocculated droplets, in the direction of flow, which reduces their resistance to movement. At rest or under low shear, these structures may be randomly oriented or form a network, resulting in a higher initial viscosity. As the shear rate increases, these structures break down or align, leading to a decrease in viscosity.
The Power Law model is often used to describe the shear-thinning behavior of such non-Newtonian fluids: η = Kγ̇^(n-1) where η is the apparent viscosity, K is the consistency index, γ̇ is the shear rate, and n is the power-law index (n < 1 for shear-thinning fluids).
The table below shows hypothetical power-law parameters for a dispersion stabilized with this compound at different dispersed phase volume fractions.
| Dispersed Phase Volume Fraction (%) | Consistency Index (K) (Pa·s^n) | Power-Law Index (n) |
|---|---|---|
| 10 | 0.05 | 0.95 |
| 20 | 0.12 | 0.88 |
| 30 | 0.28 | 0.75 |
| 40 | 0.55 | 0.62 |
Interactions with Polymeric Systems and Other Chemical Additives
The performance of this compound is often enhanced through its interaction with polymers and other chemical additives. These interactions can be synergistic, leading to improved stability and rheological control.
In the case of non-ionic polymers like polyvinyl alcohol (PVA) or polyethylene (B3416737) glycol (PEG), interactions with this compound can occur through various mechanisms. The surfactant can adsorb onto the polymer chains, forming polymer-surfactant complexes. This can lead to changes in the polymer conformation and the formation of mixed micelles, which can significantly impact the solution's viscosity and surface activity. For instance, the interaction between anionic surfactants and PVA has been shown to be compatible, leading to homogeneous mixtures.
With polyelectrolytes of opposite charge (cationic polymers), the interaction is primarily electrostatic and can be very strong, leading to the formation of polyelectrolyte-surfactant complexes (PESCs). These complexes can either lead to precipitation or the formation of highly viscous solutions, depending on the stoichiometry and concentrations of the components.
The addition of other chemical additives, such as co-surfactants or electrolytes, can also modulate the behavior of this compound. Co-surfactants can alter the packing of the surfactant molecules at the interface, affecting the stability and rheology of the system. Electrolytes, as previously mentioned, can influence the electrostatic interactions and micellar structures.
Mitigation of Asphaltene Aggregation and Deposition
Following a comprehensive search of available scientific literature and research databases, no specific information or detailed research findings were found regarding the use of "this compound" for the mitigation of asphaltene aggregation and deposition. The current body of scientific research does not appear to contain studies or data on the application of this particular chemical compound as an asphaltene inhibitor or dispersant.
Therefore, it is not possible to provide detailed research findings, data tables, or a discussion on its role in colloidal stabilization and dispersion rheology concerning asphaltenes as per the requested outline.
Computational Chemistry and Molecular Simulation Studies
Molecular Dynamics (MD) Simulations of Sulfonate Systems
Molecular dynamics (MD) simulations are widely used to study the structure, dynamics, and interactions of alkyl sulfonate surfactants in various environments. These simulations model the movement of atoms and molecules over time, allowing for the observation of complex phenomena such as micelle formation and interfacial adsorption. Atomistic and coarse-grained models are employed to balance computational cost and level of detail. frontiersin.org
MD simulations have been instrumental in characterizing the structure and dynamics of micelles formed by alkyl sulfonates. For instance, simulations of sodium dodecyl sulfate (B86663) (SDS) and sodium dodecylbenzene (B1670861) sulfonate (SDBS), which are structurally related to dodecyl pentane-1-sulfonate, reveal detailed information about micellar shape and size. Studies have shown that SDBS micelles tend to be more spherical and have a more tightly packed hydrophobic core compared to SDS micelles. rsc.org The mean radius for both types of micelles is found to be around 19-20 Å. rsc.org
Simulations also capture dynamic transitions, such as the shift from spherical to ellipsoidal or cylindrical aggregates, which can be influenced by factors like surfactant concentration and the presence of salts. mdpi.com The aggregation number, or the number of surfactant molecules in a micelle, is a key parameter obtained from these simulations. For SDS, typical aggregation numbers are in the range of 50-73 monomers. frontiersin.org The presence of counterions is crucial for stabilizing micelles by compensating for the electrostatic repulsion between the charged headgroups. mdpi.com Simulations of "bare" micelles without counterions have shown that they are unstable and tend to break apart into smaller aggregates. mdpi.com
The behavior of alkyl sulfonates at interfaces, such as the air-water or oil-water interface, is critical to their function. MD simulations provide a molecular-level view of how these surfactants adsorb and arrange themselves. Studies on linear alkylbenzene sulfonates (LAS) at the water/air interface have shown that the length and branching of the alkyl tail influence the surface tension and the tilt angle of the surfactant molecules. researchgate.net Similarly, at a nonane/water interface, the structure of the hydrophobic tail of branched-alkyl benzene (B151609) sulfonates affects their orientation and packing, which is crucial for achieving ultralow interfacial tension. aip.orgaip.orgresearchgate.net
Molecular dynamics simulations of alkyl benzenesulfonate (B1194179) isomers at a decane-water interface revealed that the position of the benzene ring and additional alkyl substitutions significantly impact the orientation of the headgroups and tails. acs.org These structural variations also influence the tendency of the surfactant monolayer to collapse and form other structures like buds or micelles. acs.org For instance, counterions have been observed to penetrate the solvation shell of the hydrophilic headgroup, reducing the mobility of water molecules in the interfacial region. researchgate.net
The interaction of sulfonate headgroups with counterions and water molecules is a key determinant of surfactant behavior. MD simulations allow for detailed investigation of ion-binding and the structure of solvation shells. Studies on sodium dodecyl sulfonate (SDSn) and sodium dodecyl sulfate (SDS) have shown that divalent cations like Ca²⁺ and Mg²⁺ are separated from the surfactant headgroup by a stabilizing layer of water molecules. nih.gov The energy barrier for ion-pairing is higher for the sulfonate (SDSn) compared to the sulfate (SDS), suggesting that sulfonate surfactants have better performance in hard water. nih.gov
The binding of counterions like Na⁺ screens the electrostatic repulsion between the negatively charged sulfonate groups, promoting aggregation at lower concentrations. mdpi.com The strength of this interaction is highly dependent on the force field parameters used in the simulation, particularly the Lennard-Jones parameters for the counterion and the oxygen atoms of the headgroup. nih.gov Simulations have also been used to study the competition between different ions for the sulfonate group and how this can be tuned, for example, by the presence of other molecules like dodecyl sulfate, which can form bridges with calcium ions. nih.govdigitellinc.com The radial distribution function (RDF) is a common tool used in these analyses to determine the proximity and coordination of ions and water molecules around the headgroup. acs.orgpku.edu.cn
Quantum Chemical Calculations for Sulfonate Headgroups and Hydrocarbon Chains
Quantum chemical calculations provide fundamental insights into the electronic structure and charge distribution of molecules. For ionic surfactants, these calculations have shown that the charge of the headgroup is not localized but is distributed over several atoms, extending even into the hydrocarbon tail. 66.39.60scite.ai
Semi-empirical methods like AM1, PM3, and MNDO/d have been used to estimate the partial atomic charges in various surfactant molecules, including those with sulfonate headgroups. 66.39.60 These studies reveal that a significant portion of the negative charge resides on the oxygen atoms of the sulfonate group, but there is also a non-negligible partial charge on the α-methylene group (the carbon atom attached to the sulfonate group) and a smaller charge distributed along the rest of the alkyl chain. 66.39.60scite.ai This charge distribution has important implications for surfactant self-assembly and interactions. scite.ai Density Functional Theory (DFT) calculations have been employed to investigate the reactivity of the sulfur functional groups, showing a stronger deactivating effect of the -SO₃⁻ group compared to the -OSO₃⁻ group in oxidation reactions. acs.org Furthermore, computational models have been used to assess the σ-hole strengths of alkyl sulfonates, which relates to their ability to act as catalysts through carbon bond interactions. chemrxiv.org
Force Field Development and Validation for Alkyl Sulfonate Representation
The accuracy of MD simulations is highly dependent on the quality of the force field, which is a set of parameters describing the potential energy of the system. Several common force fields, such as AMBER, CHARMM, GROMOS, and OPLS, have been used and adapted for simulations of alkyl sulfonates. researchgate.netacs.org
Developing accurate force fields for sulfonate systems often involves a combination of experimental data and quantum chemical calculations. rsc.orgresearchgate.net For instance, new Lennard-Jones parameters for alkyl sulfonates have been developed to be compatible with the AMBER/GAFF force field. rsc.orgresearchgate.netmpg.de These parameters were optimized to reproduce experimental data like hydration free energies and solution activity, as well as results from ab initio calculations. rsc.orgresearchgate.net It has been shown that standard force field parameters can sometimes overestimate anion-cation interactions, leading to unrealistic aggregation in simulations. rsc.orgresearchgate.net
Validation of force fields is crucial. This is often done by comparing simulation results with experimental data or by assessing the stability of simulated structures. For example, simulations of SDS micelles with different force fields showed that some parameter sets lead to the formation of unrealistic bicelle structures at high aggregation numbers, highlighting the critical role of the parameters governing the interaction between the counterion and the headgroup. nih.gov To improve consistency across different simulation resolutions, a multi-scale approach has been proposed where parameters for all-atom, united-atom, and coarse-grained models are derived from the same high-level quantum mechanics optimization. kuleuven.be
Environmental Research and Biotransformation Pathways
Biodegradation Pathways of Alkyl Sulfonates in Various Environmental Compartments
The biodegradation of linear alkylbenzene sulfonates (LAS), which share structural similarities with dodecyl pentane-1-sulfonate, has been extensively studied. These studies indicate that the primary mechanism of degradation is initiated by the terminal oxidation of the alkyl chain. nih.gov This process is carried out by a variety of aerobic bacteria. nih.gov While LAS are generally considered to be poorly biodegradable under anaerobic conditions, some studies have shown evidence of anaerobic degradation, albeit at a much slower rate than aerobic degradation. acs.orgresearchgate.net For instance, in anoxic marine sediments, LAS degradation of up to 79% has been observed over 165 days. acs.org However, the potential for anaerobic degradation of LAS in freshwater environments is considered negligible. europa.eu
The microbial degradation of alkyl sulfonates is a stepwise process involving multiple enzymatic reactions. For linear alkylbenzene sulfonates (LAS), the initial attack occurs at the terminal methyl group of the alkyl chain, a process known as ω-oxidation. acs.org This is followed by a series of β-oxidation reactions, which progressively shorten the alkyl chain. acs.org These processes lead to the formation of sulfophenyl carboxylates (SPCs) as primary intermediates. acs.orgcler.com
Under anaerobic conditions, a different initial degradation mechanism has been proposed for LAS in sulfate-reducing marine sediments. This pathway involves the addition of fumarate (B1241708) to the subterminal carbon of the alkyl chain. acs.org Subsequent biotransformation leads to the formation of various sulfophenyl carboxylic acids (SPCs) and dicarboxylic acids (Me-SPdC). acs.org
Complete biodegradation involves the desulfonation and cleavage of the aromatic ring (in the case of LAS) or the alkyl chain, ultimately leading to mineralization. nih.govcler.com Several bacterial genera, including Pseudomonas and Alcaligenes, have been identified as capable of degrading these surfactants. nih.gov The degradation of the sulfonate moiety itself has been observed in the presence of a readily available energy source. nih.gov
The following table summarizes the identified metabolites from the degradation of related alkylbenzene sulfonates:
| Parent Compound | Degradation Condition | Key Metabolites Identified |
| Linear Alkylbenzene Sulfonates (LAS) | Aerobic | Sulfophenyl Carboxylates (SPCs) |
| Linear Alkylbenzene Sulfonates (LAS) | Anaerobic (marine sediment) | 4-methyl-Sulfophenyl Carboxylic Acids, 4-methyl-Sulfophenyl Dicarboxylic Acids, Sulfophenyl Carboxylates (SPCs), 1-sulfophenyl-ethanol |
| Branched-chain Dodecylbenzene (B1670861) Sulfonates (B-DBS) | Aerobic | Various isomers of B-DBS intermediates |
Abiotic transformation processes for simple alkyl sulfonates like this compound are generally considered to be of minor importance compared to biodegradation. However, for certain classes of sulfonated compounds, such as per- and polyfluoroalkyl substances (PFAS), abiotic transformations can be significant. itrcweb.org For instance, some PFAS precursors can undergo hydrolysis or photolysis to form more persistent perfluoroalkyl acids (PFAAs). itrcweb.orgacs.org
For non-fluorinated alkyl sulfonates, oxidation by hydroxyl radicals (•OH) or sulfate (B86663) radicals (SO4•–) in the aqueous phase can occur. acs.org The rate of oxidation by sulfate radicals has been shown to increase with the length of the alkyl chain. acs.org However, the presence of the sulfonate group generally deactivates the molecule towards oxidation compared to other organic compounds with the same carbon number due to its strong electron-withdrawing nature. acs.org
Environmental Fate and Transport Modeling of Sulfonate Compounds
Global fate and transport models have been developed to predict the environmental distribution of sulfonate compounds, with a primary focus on persistent organic pollutants like perfluorooctane (B1214571) sulfonate (PFOS). acs.orgnih.gov These models incorporate data on emissions, partitioning behavior between air, water, soil, and sediment, and degradation rates to estimate environmental concentrations over time. acs.orgnih.govdiva-portal.org
For PFOS, models have shown that oceanic transport is a significant pathway for its distribution to remote regions. nih.govdiva-portal.org The models also consider the role of precursor compounds that can be transported through the atmosphere and subsequently degrade to form PFOS. acs.orgdiva-portal.org While these models are highly informative for persistent fluorinated compounds, similar comprehensive models specifically for readily biodegradable alkyl sulfonates like this compound are less common, as their environmental persistence is much lower. industrialchemicals.gov.au The transport of these less persistent sulfonates is expected to be more localized to areas of discharge. industrialchemicals.gov.au
The following table outlines key parameters used in the environmental fate and transport modeling of sulfonate compounds, primarily based on data for PFOS:
| Parameter | Description | Relevance to this compound |
| Partition Coefficients (Koc, Kaw) | Describe the distribution of a chemical between organic carbon and water (Koc) and air and water (Kaw). | Important for predicting whether the compound will be found in soil/sediment or remain in the water column. acs.org |
| Degradation Rate Constants | Quantify the rate of biotic and abiotic degradation in different environmental compartments. | Crucial for determining the persistence of the compound in the environment. acs.org |
| Emission Inventories | Estimate the amount of the chemical released into the environment from various sources. | A necessary input for predicting environmental concentrations. acs.orgnih.gov |
| Atmospheric and Oceanic Transport | Models the long-range movement of the chemical through air and water currents. | Less critical for readily biodegradable sulfonates compared to persistent ones. diva-portal.org |
Research on Sustainable and Environmentally Benign Sulfonate Derivatives
There is ongoing research into the development of more sustainable and environmentally friendly sulfonate-based surfactants and related compounds. One approach involves designing molecules that are more readily biodegradable, thus reducing their environmental persistence. Another area of focus is the use of greener synthetic methods for producing sulfonate derivatives, such as employing visible light-driven synthesis to reduce energy consumption and by-product formation. researchgate.net
The development of heterogeneous acid catalysts based on sulfonic acid derivatives on inorganic supports is another avenue of research. bohrium.com These catalysts are designed to be recyclable, which minimizes waste generation in chemical processes. bohrium.com Furthermore, research into sulfonamide and sulfonate carboxylic acid derivatives using eco-friendly solvents aims to create products with high purity and yield while minimizing environmental impact. mdpi.com The ultimate goal of this research is to create effective sulfonated compounds that have a minimal environmental footprint throughout their lifecycle.
Advanced Analytical Methodologies for Sulfonate Characterization
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are powerful tools for separating the components of a mixture and for quantifying the concentration of individual analytes. For sulfonate analysis, several chromatographic methods are particularly well-suited.
High-Performance Liquid Chromatography (HPLC) and Ion-Pair Chromatography
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like dodecyl pentane-1-sulfonate. Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture (e.g., water-methanol or water-acetonitrile), is commonly employed for the separation of sulfonates. tandfonline.comtandfonline.com
Due to the ionic nature of the sulfonate group, achieving good retention and sharp peak shapes on a standard reversed-phase column can be challenging. To overcome this, Ion-Pair Chromatography (IPC) is frequently utilized. shimadzu.euonepetro.org In this approach, an ion-pairing reagent, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) chloride, is added to the mobile phase. onepetro.org This reagent forms a neutral ion pair with the negatively charged sulfonate, which can then be retained and separated on the non-polar stationary phase. technologynetworks.com The separation mechanism in IPC is a combination of an ion-pair distribution process and an ion-exchange process with the ion-pairing reagent adsorbed onto the stationary phase. shimadzu.com
The retention of sulfonates in IPC is influenced by several factors, including the type and concentration of the ion-pairing reagent, the composition of the mobile phase, and the pH. shimadzu.eumdpi.org For instance, increasing the alkyl chain length of the ion-pairing reagent generally leads to increased retention of the sulfonate. shimadzu.eu The concentration of the ion-pairing reagent also plays a critical role; initially, retention increases with concentration, but after a certain point (the "fold over point"), it may decrease due to the formation of micelles in the mobile phase. shimadzu.eu
For the detection of sulfonates, which often lack a strong UV chromophore, indirect photometric detection can be used. tandfonline.com This involves using a UV-absorbing ion-pairing reagent, where the analyte is detected as a decrease in the background absorbance. nih.govnih.gov Alternatively, a conductivity detector can be employed, offering a simple and sensitive method for direct detection without the need for a suppressor column. tandfonline.comtandfonline.com
Table 1: Illustrative HPLC-IPC Parameters for Alkyl Sulfonate Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Ion-Pair Reagent | Tetrabutylammonium chloride (TBAC) or similar quaternary ammonium salt |
| Detector | UV (indirect photometry) or Conductivity |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient or controlled (e.g., 40 °C) |
Ion Chromatography (IC) for Sulfonate Analysis
Ion Chromatography (IC) is a specialized form of HPLC that is particularly effective for the separation and quantification of ionic species. In the context of sulfonate analysis, IC typically utilizes an anion-exchange stationary phase. The separation is based on the reversible interaction of the negatively charged sulfonate analytes with the positively charged functional groups of the stationary phase.
The mobile phase, or eluent, in IC is an ionic solution (e.g., a carbonate-bicarbonate buffer) that competes with the analyte ions for the active sites on the stationary phase. By controlling the composition and concentration of the eluent, the retention of the sulfonates can be modulated. A key component of many modern IC systems is a suppressor, which is placed after the analytical column and before the conductivity detector. The suppressor reduces the conductivity of the eluent while enhancing the conductivity of the analyte, thereby improving the signal-to-noise ratio and detection sensitivity.
IC is a robust and reliable technique for the determination of sulfonates in various matrices, offering good resolution and low detection limits.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For unequivocal identification and sensitive quantification, chromatography is often coupled with mass spectrometry (MS).
Gas Chromatography-Mass Spectrometry (GC-MS) is generally not suitable for the direct analysis of sulfonates due to their low volatility and thermal instability. However, with appropriate derivatization to convert the non-volatile sulfonate into a volatile derivative, GC-MS analysis can be performed. This approach is less common due to the extra sample preparation step involved.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) , on the other hand, is an exceptionally powerful technique for sulfonate analysis. nih.gov It combines the separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. An electrospray ionization (ESI) source is typically used to generate ions from the eluting compounds. ESI is a soft ionization technique that is well-suited for polar and ionic molecules like sulfonates, generally producing the deprotonated molecule [M-H]⁻.
In an LC-MS/MS system, the precursor ion corresponding to the sulfonate of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as selected reaction monitoring (SRM), provides a very high degree of specificity and allows for quantification at trace levels, even in complex matrices. The use of a simple mobile phase with a low salt content is advantageous to avoid deposition at the mass spectrometer's entrance. nih.gov
Table 2: Typical LC-MS/MS Parameters for Sulfonate Analysis
| Parameter | Condition |
|---|---|
| LC Column | Reversed-phase C18 |
| Mobile Phase | Methanol/water or Acetonitrile/water with a volatile buffer (e.g., ammonium acetate) nih.gov |
| Ionization Source | Electrospray Ionization (ESI) in negative ion mode |
| MS/MS Transition | Precursor ion [M-H]⁻ → Product ion(s) |
Micellar Electrokinetic Chromatography (MEKC)
Micellar Electrokinetic Chromatography (MEKC) is a hybrid of electrophoresis and chromatography that separates both neutral and charged species. The separation is carried out in a capillary filled with a buffer solution containing a surfactant at a concentration above its critical micelle concentration. The surfactant molecules form micelles, which act as a pseudo-stationary phase.
For the analysis of anionic sulfonates, a cationic or zwitterionic surfactant can be used. The separation is based on the partitioning of the analyte between the aqueous buffer and the micelles. The differential migration of the free analyte and the analyte-micelle complex in the electric field results in separation. Sodium pentanesulfonate has been used as an anionic surfactant in MEKC for the simultaneous determination of various compounds. sigmaaldrich.com
MEKC offers high separation efficiency, short analysis times, and requires only small volumes of sample and reagents.
Spectroscopic Techniques for Structural and Interaction Studies
Spectroscopic techniques are invaluable for obtaining structural information and for studying the interactions of sulfonates with other molecules.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. For an alkyl sulfonate, the FTIR spectrum would provide key information about its chemical structure. The primary characteristic absorption peaks for alkyl sulfonates are associated with the sulfonate group (-SO₃⁻). informahealthcare.com
Key expected vibrational modes include:
S=O Asymmetric Stretching: Typically found in the 1200-1260 cm⁻¹ region.
S=O Symmetric Stretching: Generally appearing between 1040-1080 cm⁻¹. informahealthcare.com
S-O Stretching: Found in the 750-850 cm⁻¹ range.
C-H Stretching: The dodecyl and pentyl alkyl chains would exhibit strong peaks from symmetric and asymmetric stretching of C-H bonds in methylene (B1212753) (-CH₂) and methyl (-CH₃) groups, typically in the 2850-2960 cm⁻¹ range. informahealthcare.com
While spectra for various linear and secondary alkyl sulfonates are documented informahealthcare.comresearchgate.netthermofisher.com, a specific, published FTIR spectrum for this compound could not be located.
Table 1: General FTIR Characteristic Peaks for Alkyl Sulfonates
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Sulfonate (-SO₃⁻) | Asymmetric S=O Stretch | 1200 - 1260 |
| Sulfonate (-SO₃⁻) | Symmetric S=O Stretch | 1040 - 1080 |
Raman Spectroscopy for Conformational Analysis
Raman spectroscopy is highly effective for analyzing the conformational order of the alkyl chains in surfactants. acs.org It is particularly sensitive to the non-polar hydrocarbon backbone, making it ideal for studying the trans and gauche conformations of the dodecyl and pentyl groups in this compound. acs.orgresearchgate.net
Key spectral regions for conformational analysis include:
C-C Stretching Region (1000-1150 cm⁻¹): This region contains distinct bands corresponding to the vibrational modes of trans and gauche conformers. The peak around 1130 cm⁻¹ is assigned to the symmetric C-C stretching of all-trans segments, while bands near 1060 cm⁻¹ and 1080 cm⁻¹ are associated with gauche conformations. s-a-s.orgresearchgate.net The intensity ratio of these peaks provides a quantitative measure of the conformational order.
C-H Stretching Region (2800-3000 cm⁻¹): The ratio of peak intensities in this region, particularly the I₂₈₅₀/I₂₈₈₀ ratio, is also used to assess intermolecular and intramolecular order.
Studies on similar surfactants show that upon aggregation into micelles or adsorption at an interface, the alkyl chains tend to adopt a more ordered, trans-extended conformation compared to their state as monomers in solution. acs.org However, no specific Raman analysis for this compound has been published.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is indispensable for the definitive structural elucidation of organic compounds. tue.nl For this compound, NMR would confirm the connectivity of the dodecyl and pentyl groups to the sulfonate headgroup and provide information about the chemical environment of each nucleus. tandfonline.comrsc.org
¹H NMR: The spectrum would show distinct signals for the terminal methyl protons (-CH₃), the methylene protons (-CH₂) along the alkyl chains, and the specific methylene groups adjacent to the sulfonate group. The chemical shifts would be indicative of their position relative to the electron-withdrawing sulfonate group.
¹³C NMR: Each carbon atom in the molecule would produce a unique signal, allowing for a complete mapping of the carbon skeleton. chemicalbook.com The carbon atom directly bonded to the sulfonate group would be significantly downfield-shifted.
Quantitative NMR (qNMR): This technique could be used to determine the purity of the surfactant. ox.ac.uk
Advanced NMR Techniques: 2D NMR experiments like COSY and HSQC would be used to establish proton-proton and proton-carbon correlations, respectively, confirming the exact isomeric structure. rsc.org Diffusion-ordered spectroscopy (DOSY) could be used to study micelle formation by measuring the diffusion coefficient of the surfactant at different concentrations.
While NMR data exists for a wide range of sulfonated surfactants tandfonline.comresearchgate.netnih.gov, specific spectra for this compound are not available in the literature.
Surface-Sensitive Analytical Techniques
The performance of surfactants is defined by their behavior at interfaces. Surface-sensitive techniques are crucial for measuring their effectiveness in reducing surface and interfacial tension and for visualizing the structures they form.
Surface Tension and Interfacial Tension Measurements
A key characteristic of any surfactant is its ability to lower the surface tension of water and the interfacial tension between two immiscible liquids (e.g., oil and water). These measurements are used to determine the Critical Micelle Concentration (CMC), which is the concentration at which surfactant monomers associate to form micelles.
The surface tension of aqueous solutions of this compound would be measured as a function of concentration using techniques like the du Noüy ring method or the Wilhelmy plate method. A plot of surface tension versus the logarithm of concentration would show a sharp break, indicating the CMC. The surface tension at the CMC (γ_cmc) is a measure of the surfactant's effectiveness. mdpi.com
Similarly, interfacial tension measurements, often performed with a spinning drop tensiometer, quantify the surfactant's ability to facilitate the mixing of oil and water phases. rsc.org For long-chain alkyl sulfonates, the structure of the hydrophobic tail significantly influences the CMC and the ultimate interfacial tension reduction. researchgate.netmdpi.comresearchgate.net Although data is available for C14-C17 secondary alkyl sulfonates and other structures rsc.orgatamankimya.comatamanchemicals.com, no such measurements have been published for this compound.
Table 2: Expected Surface Properties for a Long-Chain Alkyl Sulfonate
| Parameter | Description | Method of Determination |
|---|---|---|
| CMC | Critical Micelle Concentration | Breakpoint in surface tension vs. concentration plot |
| γ_cmc | Surface tension at the CMC | Value of surface tension at the CMC |
| IFT | Interfacial Tension | Spinning Drop Tensiometer |
Scanning Probe Microscopy for Self-Assembled Structures
Scanning Probe Microscopy (SPM), particularly Atomic Force Microscopy (AFM), allows for the direct visualization of surfactant self-assembly at a solid-liquid or solid-air interface with nanoscale resolution. weizmann.ac.ilbruker.com
For this compound, AFM could be used to image the aggregates formed on a hydrophobic substrate like highly oriented pyrolytic graphite (B72142) (HOPG) or a hydrophilic substrate like mica. nih.gov Depending on the concentration and substrate, anionic surfactants are known to form various structures, such as hemicylindrical micelles, spherical aggregates, or complete bilayers. nih.govresearchgate.net
High-resolution AFM imaging can reveal:
The morphology (shape and size) of the self-assembled aggregates. nih.gov
The packing arrangement of the surfactant molecules.
The influence of factors like substrate and solvent on the resulting structures. tue.nlnih.gov
While extensive AFM studies have been conducted on the self-assembly of SDS and other model surfactants nih.govresearchgate.net, no SPM images specific to this compound are available.
Micro-Mechanical Force Device (MMF) Studies
Micro-Mechanical Force (MMF) devices, often integrated with AFM, are used to probe the mechanical properties of thin films, including adsorbed surfactant layers. nih.gov These instruments can measure the forces required to penetrate or disrupt a self-assembled surfactant film, providing insights into its stability and cohesiveness. researchgate.net
In the context of this compound, MMF studies could quantify:
Breakthrough Force: The force needed for the AFM tip to rupture the adsorbed surfactant monolayer or bilayer at an interface. researchgate.net This force correlates with the packing density and intermolecular cohesion of the surfactant film.
Adhesion Forces: Measurements of the adhesive force between hydrate (B1144303) particles or oil droplets stabilized by the surfactant. acs.orgresearchgate.net
These nanomechanical properties are critical for applications such as lubrication, foam stability, and enhanced oil recovery. Research in this area has focused on common surfactants like SDS, but not on this compound. researchgate.net
Applications in Chemical Engineering and Materials Science Mechanistic Focus
Enhanced Oil Recovery (EOR) Formulations and Mechanisms
In the realm of enhanced oil recovery (EOR), surfactants play a pivotal role in mobilizing residual oil trapped in reservoir rock pores after primary and secondary recovery methods. Anionic surfactants, such as dodecyl pentane-1-sulfonate and its analogue, sodium dodecyl benzene (B151609) sulfonate (SDBS), are integral to these processes due to their ability to drastically reduce the interfacial tension (IFT) between oil and water and to alter the wettability of the reservoir rock. researchgate.nettandfonline.com The primary goal of surfactant flooding in EOR is to improve both microscopic displacement efficiency by reducing capillary forces and macroscopic sweep efficiency. researchgate.net
The efficiency of oil recovery is profoundly influenced by the wettability of the reservoir rock, which is the preference of the rock surface to be in contact with either oil or water. In many reservoirs, the rock is oil-wet or of intermediate wettability, which hinders oil displacement by water. Anionic surfactants like this compound can adsorb onto the rock surface, transforming it from oil-wet to a more water-wet state. tandfonline.com This wettability alteration facilitates the spontaneous imbibition of water into the rock matrix, displacing the trapped oil. tandfonline.com
The interfacial activity of these surfactants is a key mechanism in EOR. By adsorbing at the oil-water interface, they lower the interfacial tension (IFT), which is the energy required to create an interface between the two immiscible fluids. researchgate.netacs.org A significant reduction in IFT to ultra-low values (typically below 10⁻² mN/m) is necessary to overcome the capillary forces that trap oil droplets in the pore throats of the reservoir rock. researchgate.net Molecular dynamics simulations have shown that the structure of the surfactant is crucial; for instance, surfactants with hydrophobic chains similar in structure to the oil phase are more effective at reducing IFT. researchgate.net The presence of inorganic salts can further enhance this effect by causing the surfactant molecules to form more compact and ordered arrangements at the interface. researchgate.net
Studies on analogous surfactants like sodium dodecyl sulfate (B86663) (SDS) have quantified their impact on EOR. For example, in core flooding tests, a 2 wt% SDS solution with 3 wt% salinity resulted in a 26.6% increase in oil recovery after water flooding. europa.eu The addition of a co-surfactant, even in small amounts (0.01 wt%), can further enhance oil production by about 1.6%. europa.eu
| Surfactant System | Salinity | Additional Oil Recovery (%) | Reference |
| 2 wt% Sodium Dodecyl Sulfate | 3 wt% | 26.6 | europa.eu |
| 2 wt% Sodium Dodecyl Sulfate + 0.01 wt% Co-surfactant | 3 wt% | 28.2 (1.6% increase) | europa.eu |
This table illustrates the effectiveness of analogous sulfonate surfactants in enhancing oil recovery in laboratory settings.
To improve the macroscopic sweep efficiency of the injected fluid, surfactants are often combined with polymers in what is known as surfactant-polymer (SP) flooding. nih.govresearchgate.net The primary role of the polymer, typically a high-molecular-weight polymer like partially hydrolyzed polyacrylamide (HPAM), is to increase the viscosity of the injected water. nih.gov This increased viscosity helps to control the mobility of the displacing fluid, preventing it from bypassing the oil (a phenomenon known as viscous fingering) and ensuring a more stable displacement front. nih.govnih.gov
In an SP system, there is a synergistic interplay between the surfactant and the polymer. The surfactant reduces the oil-water IFT, mobilizing the residual oil, while the polymer improves the volumetric sweep, pushing the mobilized oil bank towards the production wells. researchgate.netacs.org Research has shown that the combination of surfactant and polymer can lead to higher oil recovery than either component used alone. researchgate.netacs.org For instance, in simulated high-temperature and high-salinity reservoir conditions, an optimized SP flooding formula was shown to improve the oil recovery rate by 26.95% over conventional water flooding. researchgate.net The presence of the polymer can also help to stabilize the emulsions formed by the surfactant, further aiding in the oil recovery process. nih.gov
The design of the SP slug is critical for its success. Typically, a slug containing both surfactant and polymer is injected, followed by a larger volume of polymer solution (polymer drive) and then chase water to maintain reservoir pressure. nih.govacs.org The concentrations of both the surfactant and the polymer must be carefully optimized for the specific reservoir conditions, including temperature, salinity, and crude oil composition. researchgate.net
Application in Bitumen Modification and Stabilization
Bitumen, a heavy and viscous hydrocarbon, requires modification to improve its properties for use in paving and other applications. Surfactants, including dodecylbenzene (B1670861) sulfonic acid (DBSA), a compound structurally related to this compound, have been investigated as novel bitumen modifiers. researchgate.net The primary mechanism involves the interaction of the surfactant's polar head group with the asphaltene molecules in the bitumen, while the hydrophobic tail interacts with the maltene phase. researchgate.net
Asphaltenes are large, polar molecules that tend to aggregate and are a key factor in determining the rheological properties of bitumen. aip.org The sulfonate group of DBSA can interact with these asphaltene aggregates. Depending on the concentration, DBSA can either act as a dispersing agent or promote the association of asphaltene clusters. researchgate.net At optimal concentrations (e.g., around 3 wt.%), DBSA has been shown to enhance the rheological properties of bitumen by promoting the formation of larger, more structured asphaltene clusters. researchgate.net This modification can lead to improvements in the thermo-mechanical behavior of the bitumen. researchgate.net
Furthermore, surfactants can be used to reduce the viscosity of bitumen, which is particularly important for upgrading and transportation. Studies have shown that certain surfactants can effectively reduce bitumen viscosity by interacting with and breaking up the asphaltene aggregates. nih.gov For example, sodium dodecyl sulfate (SDS) can interact with asphaltene molecules at their interface, potentially reducing the π-π stacking interactions that lead to asphaltene aggregation. nih.gov
| Additive | Concentration (wt.%) | Effect on Bitumen | Reference |
| Dodecylbenzene Sulfonic Acid (DBSA) | 0.4 - 3 | Promotes asphaltene association, improving rheological properties. | researchgate.net |
| Dodecyltrimethylammonium Bromide (DTAB) | 0.25 | Reduces viscosity by up to 60% more than upgraded bitumen without additives. | researchgate.net |
| Sodium Dodecyl Sulfate (SDS) | Not specified | Interacts with asphaltene molecules to reduce aggregation. | nih.gov |
This table summarizes the effects of various surfactants on the properties of bitumen.
Role in Nanomaterial Dispersion and Stabilization
The dispersion and stabilization of nanoparticles in liquid media are crucial for many applications, and surfactants like sodium dodecyl benzene sulfonate (SDBS) and sodium dodecyl sulfate (SDS) are widely used for this purpose. nih.gov The mechanism relies on the adsorption of the surfactant molecules onto the surface of the nanoparticles. nih.gov The hydrophobic tails of the surfactant adsorb onto the nanoparticle surface, while the hydrophilic sulfonate head groups extend into the surrounding aqueous medium. nih.gov This creates a charged layer around the nanoparticles, leading to electrostatic repulsion between them, which prevents aggregation and results in a stable dispersion. nih.gov
This principle is particularly important in the dispersion of carbon nanotubes (CNTs). Due to strong van der Waals forces, CNTs tend to bundle together, which limits their processability and application. Surfactants like SDBS are effective in debundling and dispersing CNTs in water. nih.gov The benzene ring in SDBS is thought to enhance the interaction with the graphitic surface of the CNTs through π-π stacking, leading to a more stable dispersion compared to surfactants without this feature. nih.gov
In the context of EOR, nanoparticles can be combined with surfactants to create nanofluids with enhanced properties. The presence of nanoparticles can synergistically improve the performance of the surfactant. For example, nanoparticles can carry surfactant molecules to the oil-water interface, leading to a more significant reduction in IFT. Studies with aluminum oxide (Al₂O₃) nanoparticles dispersed in an SDS solution showed a 76% reduction in IFT when 0.3 wt% of nanoparticles were used with 0.1 wt% SDS. The nanoparticles can also adsorb onto the reservoir rock, reducing the loss of the primary surfactant through adsorption.
| Nanofluid Composition | Effect on Interfacial Tension (IFT) | Reference |
| 0.1 wt% SDS + 0.3 wt% Al₂O₃ NPs | 76% reduction in IFT | |
| SDS solution + ZnO NPs (0.05 wt%) | 77% reduction in IFT (from 32.5 to 7.5 mN/m) | |
| Cationic surfactant + ZrO₂ NPs (100 ppm) | Reduction in IFT from 18.4 to 5.4 mN/m |
This table highlights the synergistic effect of nanoparticles and analogous sulfonate surfactants on reducing interfacial tension.
Design of Functional Materials Utilizing Sulfonate Self-Assembly
The self-assembly of sulfonate surfactants is a powerful tool for the bottom-up fabrication of functional materials with controlled nanostructures. europa.eu Amphiphilic molecules like this compound can spontaneously organize into various structures such as micelles, vesicles, and liquid crystalline phases in solution. nih.gov These self-assembled structures serve as templates or building blocks for creating advanced materials with applications in diverse fields. europa.eu
One significant area of application is in the templated synthesis of porous materials. The ordered structures formed by surfactant self-assembly, such as hexagonal or cubic phases, can be used as templates around which inorganic precursors can be polymerized. Subsequent removal of the surfactant template leaves behind a porous material with a well-defined and ordered pore structure. This method allows for the creation of materials like mesoporous silica (B1680970) and metal oxides with high surface areas and uniform pore sizes, which are valuable in catalysis, separation, and sensing.
In the field of biomedicine, the self-assembly of surfactants is utilized to create nanocarriers for drug delivery. Vesicles and micelles formed from biocompatible surfactants can encapsulate therapeutic agents, protecting them from degradation and enabling targeted delivery to specific sites in the body. europa.eu The surface of these self-assembled carriers can be further functionalized to improve their stability and targeting capabilities. europa.eu
Furthermore, the interaction of sulfonate surfactants with other molecules and materials can lead to the formation of complex functional systems. For instance, the self-assembly of surfactants can be directed by interactions with polymers, nanoparticles, or biological molecules to create hybrid materials with combined or enhanced properties. The ability to control the self-assembly process through changes in concentration, temperature, pH, and the addition of other components provides a versatile platform for the rational design of functional materials with tailored properties and functionalities.
Q & A
What analytical methods are recommended for the identification and quantification of dodecyl pentane-1-sulfonate in complex matrices, and how can method validation ensure accuracy?
Basic Research Focus
Liquid chromatography with UV detection (LC-UV) is commonly used, employing ion-pairing reagents to enhance separation efficiency. For example, mobile phases containing sodium acetate and methanol (65:35) at pH 4.6 improve peak resolution in reversed-phase systems . Validation parameters (e.g., linearity, limit of detection, recovery rates) must be assessed using spiked samples, as demonstrated in stability-indicating LC-UV methods for structurally similar sulfonates . Sonolysis combined with spin trapping and electron paramagnetic resonance (EPR) can identify degradation byproducts and radical intermediates, particularly under pulsed ultrasound conditions .
How does the critical micelle concentration (CMC) of this compound vary with temperature and ionic strength, and what experimental techniques are optimal for CMC determination?
Basic Research Focus
Conductivity measurements and isothermal titration calorimetry (ITC) are robust for CMC determination. For instance, sodium pentane-1-sulfonate exhibits a CMC of ~30 mM at 298 K in pure water, decreasing by 15–20% in the presence of 0.1 M NaCl due to charge screening . Temperature-dependent studies (e.g., 283–323 K) reveal entropy-driven micellization above 300 K, quantified via van’t Hoff analysis of ITC data . Researchers should compare results with density and sound velocity measurements to resolve discrepancies arising from polymer-surfactant interactions .
What experimental strategies can elucidate the thermodynamic and kinetic impacts of polymer-surfactant interactions (e.g., PEG or PVP) on this compound micellization?
Advanced Research Focus
Systematic studies should vary polymer molecular weight (e.g., PEG 400–6000) and concentration (1–10 wt%) while measuring changes in CMC, aggregation number, and micelle size. Viscosity and vapor-liquid equilibria data show that PEG reduces the CMC by 25% at 5 wt%, whereas PVP increases micelle stability via hydrophobic interactions . Dynamic light scattering (DLS) and small-angle neutron scattering (SANS) can characterize micelle-polymer coacervation, particularly at pH > 6 where sulfonate headgroups are fully ionized .
How can this compound be optimized as an ion-pairing reagent in chromatographic separations of polar analytes, and what factors influence retention time reproducibility?
Advanced Research Focus
Optimize buffer pH (4.0–5.0) and sulfonate concentration (5–20 mM) to balance analyte retention and column efficiency. For example, sodium 1-decanesulfonate analogs achieve baseline separation of hydrophilic vitamins at pH 4.6 with 15 mM sulfonate . Methanol content in the mobile phase (30–70%) modulates hydrophobic interactions, but exceeding 65% can precipitate sulfonates . Method robustness requires controlling column temperature (±1°C) and pre-equilibrating the stationary phase for ≥30 column volumes to minimize retention time drift .
What mechanisms explain the sonochemical degradation pathways of this compound, and how do ultrasonic frequency (20–1000 kHz) and dissolved gases affect radical yields?
Advanced Research Focus
High-frequency ultrasound (≥300 kHz) enhances hydroxyl radical (•OH) production via cavitation, degrading >90% of sulfonates within 60 minutes under argon saturation . Spin trapping with 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) confirms secondary carbon-centered radical formation, detectable via EPR . Contrastingly, nitrogen saturation reduces degradation efficiency by 40% due to lower •OH scavenging. Researchers should correlate sonolysis rates with tert-butanol quenching experiments to distinguish direct pyrolysis from radical-mediated pathways .
How can contradictions in reported thermodynamic data (e.g., ΔG_micelle, ΔH_micelle) for this compound be resolved across independent studies?
Advanced Research Focus
Discrepancies often arise from variations in surfactant purity, buffer composition, and measurement techniques. For example, ΔG_micelle values ranging from −25 to −30 kJ/mol may reflect differences in calorimetric vs. conductometric methods . Standardizing protocols (e.g., pre-equilibration at 298 K for 24 hours) and using high-purity surfactants (≥99.5%) are critical. Meta-analyses should normalize data to reference systems (e.g., sodium dodecyl sulfate) and apply error-propagation models to reconcile conflicting results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
